D-threo-Pentos-2-ulose

Description

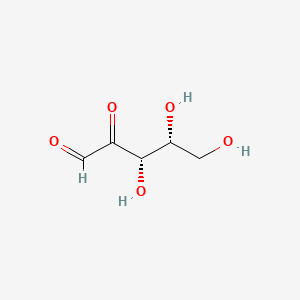

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3S,4R)-3,4,5-trihydroxy-2-oxopentanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O5/c6-1-3(8)5(10)4(9)2-7/h1,4-5,7,9-10H,2H2/t4-,5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDSAQEDKJUSZPS-RFZPGFLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(=O)C=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@@H](C(=O)C=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901319166 | |

| Record name | Xylosone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901319166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26188-06-7 | |

| Record name | Xylosone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26188-06-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Threo-pentos-2-ulose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026188067 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Xylosone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901319166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemoenzymatic Production of D Threo Pentos 2 Ulose

Chemical Synthesis Pathways for D-threo-Pentos-2-ulose

Chemical methods for producing this compound primarily involve the oxidation of precursor aldopentoses.

Oxidation of Aldopentoses to this compound

The direct oxidation of aldopentoses is a common strategy for the synthesis of pentos-2-uloses. This transformation targets the hydroxyl group at the C-2 position of the sugar backbone.

A well-established method for preparing this compound involves the oxidation of D-xylose with cupric acetate (B1210297). lookchem.comnih.gov Similarly, D-erythro-Pentos-2-ulose can be synthesized from D-arabinose using the same reagent. lookchem.comnih.gov The reaction is typically followed by purification using chromatography on a cation-exchange resin to isolate the desired product. lookchem.comnih.gov This method has been successfully used to prepare isotopically labeled versions of these pentos-2-uloses for detailed structural analysis by NMR spectroscopy. lookchem.comnih.gov

Non-Enzymatic Oxidative Decarboxylation Routes to this compound

Non-enzymatic oxidative decarboxylation presents an alternative chemical pathway. For instance, the degradation of D-galacturonic acid under certain conditions can proceed through decarboxylation to form an L-arabinose intermediate, which can be further converted. researchgate.net Another approach involves the oxidative decarboxylation of hexuronic acids, such as D-arabino-2-hexulosonic acid (or its salt), using hydrogen peroxide. google.com While these routes can lead to pentose (B10789219) structures, they are part of more complex reaction sequences and may yield a mixture of products. A nonenzymatic pathway starting from a C6 aldonate like gluconate can yield pentoses through nonselective chemical oxidation and subsequent carbonyl migration and β-decarboxylation. acs.org

Enzymatic and Biocatalytic Production of this compound

Enzymatic methods offer high selectivity and efficiency for the production of this compound, leveraging the specific catalytic action of oxidoreductase enzymes.

Pyranose Oxidase Catalyzed Conversion of D-Xylose to this compound

Pyranose oxidase (P2O), an enzyme found in many wood-degrading fungi, catalyzes the regioselective oxidation of several aldopyranoses at the C-2 position. asm.orgnih.gov D-xylose is a known substrate for P2O, which converts it to this compound (also referred to as 2-keto-D-xylose). creative-enzymes.comscientificlabs.comboku.ac.at This biocatalytic reaction uses molecular oxygen as an electron acceptor, resulting in the formation of hydrogen peroxide as a byproduct. asm.orgscientificlabs.com The enzyme has been isolated from various fungal sources, including Trametes multicolor and Peniophora gigantea, and has been shown to effectively produce this compound from D-xylose. asm.orgnih.govidexlab.com

Table 1: Substrates of Pyranose Oxidase and their C-2 Oxidation Products

| Substrate | Oxidation Product | Systematic Name of Product |

|---|---|---|

| D-Glucose | 2-keto-D-glucose | D-arabino-hexos-2-ulose |

| D-Galactose | 2-keto-D-galactose | D-lyxo-hexos-2-ulose |

This table summarizes the C-2 oxidation products generated from common monosaccharide substrates by Pyranose Oxidase. nih.govcreative-enzymes.comscientificlabs.comboku.ac.at

Pyranose Dehydrogenase Mediated Oxidations Yielding this compound

Pyranose dehydrogenase (PDH) is another fungal enzyme capable of oxidizing sugars. Unlike P2O, PDH often exhibits broader substrate specificity and can show variable regioselectivity. researchgate.net PDH from the mushroom Agaricus bisporus has been shown to catalyze the oxidation of D-xylose at the C-2 position to yield this compound. nih.gov This reaction can proceed further, with successive oxidation at C-3 to produce D-glycero-pentos-2,3-diulose. nih.gov Similarly, PDH from Agaricus meleagris can also oxidize D-xylose, but it may lead to competing C-2 and C-3 oxidation. researchgate.net While P2O is strictly regioselective for the C-2 position, PDH from some sources can oxidize D-glucose at both C-2 and C-3. plos.org

Table 2: Comparison of Fungal Oxidoreductases in D-Xylose Oxidation

| Enzyme | Source Organism (Example) | Primary Product from D-Xylose | Secondary Product(s) | Electron Acceptor |

|---|---|---|---|---|

| Pyranose Oxidase (P2O) | Trametes multicolor | This compound | None (High C-2 regioselectivity) | O₂ |

This table compares the products and characteristics of Pyranose Oxidase and Pyranose Dehydrogenase in the oxidation of D-Xylose. nih.govresearchgate.netnih.gov

Isomerase-Mediated Transformations Involving this compound Precursors

Isomerases are a class of enzymes that catalyze the structural rearrangement of isomers. In carbohydrate chemistry, they are pivotal for the interconversion of aldoses and ketoses. The synthesis of this compound, also commonly known as D-xylulose, is efficiently achieved through the action of specific isomerases on readily available pentose precursors.

The most direct enzymatic route to this compound is the isomerization of D-xylose, a reaction catalyzed by D-xylose isomerase (D-XI) (EC 5.3.1.5). nih.govasm.org This enzyme, also referred to as glucose isomerase for its ability to convert D-glucose to D-fructose, facilitates the reversible transformation of the aldopentose D-xylose into the ketopentose D-xylulose. nih.gov The reaction is of significant industrial interest and is a cornerstone of lignocellulosic biomass conversion.

Another important metabolic route that yields a phosphorylated derivative of this compound is the bacterial pathway for L-arabinose catabolism. jmb.or.kr L-arabinose, a common component of hemicellulose, is converted to D-xylulose-5-phosphate, an intermediate of the pentose phosphate (B84403) pathway. jmb.or.krnih.gov This conversion is a multi-step enzymatic process initiated by an isomerase:

L-arabinose isomerase (L-AI) (EC 5.3.1.4) catalyzes the initial isomerization of L-arabinose to L-ribulose. nih.govoup.com

L-ribulokinase (EC 2.7.1.16) then phosphorylates L-ribulose to form L-ribulose-5-phosphate. nih.gov

Finally, L-ribulose-5-phosphate 4-epimerase (EC 5.1.3.4) catalyzes the epimerization of L-ribulose-5-phosphate to yield D-xylulose-5-phosphate. jmb.or.krnih.gov

While this pathway does not produce free this compound directly, it represents a key biological method for synthesizing its phosphorylated form from an abundant precursor. L-arabinose isomerases from various microorganisms, including Klebsiella pneumoniae and Lactobacillus reuteri, have been extensively studied for their catalytic properties. nih.govmdpi.com

| Enzyme | EC Number | Precursor Substrate | Product | Source Organism Example | Reference |

|---|---|---|---|---|---|

| D-Xylose Isomerase | 5.3.1.5 | D-Xylose | D-Xylulose (this compound) | Lactobacillus reuteri | nih.gov |

| L-Arabinose Isomerase | 5.3.1.4 | L-Arabinose | L-Ribulose | Klebsiella pneumoniae, Bacillus subtilis | nih.govmdpi.com |

Acyloin-Type Condensation in the Formation of this compound Analogues

Acyloin condensation is a reductive coupling reaction that forms an α-hydroxyketone, also known as an acyloin. organic-chemistry.org While classic organic acyloin condensation involves the use of metallic sodium to couple two carboxylic esters, chemoenzymatic versions utilize thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzymes to catalyze analogous carbon-carbon bond formations with high stereoselectivity. youtube.com These enzymatic reactions are invaluable for synthesizing analogues of this compound, particularly deoxysugars.

Transketolase (TK) (EC 2.2.1.1) is a key ThDP-dependent enzyme that has been engineered to perform novel acyloin-type reactions. researchgate.netacademie-sciences.fr In its natural role, transketolase catalyzes the transfer of a two-carbon ketol unit from a ketose donor to an aldose acceptor. academie-sciences.frebi.ac.uk However, variants of transketolase, such as those from the thermophilic bacterium Geobacillus stearothermophilus (TKgst), have been shown to catalyze a promiscuous cross-acyloin condensation between two different aldehydes. rsc.orgrsc.org This reaction offers an atom-economical route to chiral α-hydroxyketones under mild, aqueous conditions. rsc.org

This methodology has been successfully applied to synthesize deoxy ketose analogues by using pentoses as the aldehyde acceptor. For example, engineered transketolase variants can catalyze the reaction between an α-ketoacid donor (like pyruvate) and a pentose acceptor (like L-arabinose) to produce a C-7 deoxy ketose, 1-deoxy-L-gluco-heptulose. researchgate.netresearchgate.net

Another relevant ThDP-dependent enzyme is 1-deoxy-D-xylulose-5-phosphate synthase (DXPS) (EC 2.2.1.7). ebi.ac.uk This enzyme catalyzes an acyloin-type condensation between pyruvate (B1213749) and glyceraldehyde 3-phosphate to produce 1-deoxy-D-xylulose-5-phosphate (DXP). ebi.ac.uk DXP is a critical precursor in the non-mevalonate pathway for isoprenoid biosynthesis. This reaction directly forms a deoxy analogue of phosphorylated this compound.

| Enzyme (Variant) | Donor Substrate | Acceptor Substrate | Product (Analogue) | Reference |

|---|---|---|---|---|

| Transketolase (TKgst) | Pyruvate | L-Arabinose | 1-Deoxy-L-gluco-heptulose | researchgate.netresearchgate.net |

| Transketolase (TKgst) | ß-Hydroxypyruvate (HPA) | 2-Deoxy-D-ribose | 4-Deoxy-D-altro-heptulose | researchgate.netresearchgate.net |

| 1-Deoxy-D-xylulose-5-phosphate synthase (DXPS) | Pyruvate | Glyceraldehyde 3-phosphate | 1-Deoxy-D-xylulose-5-phosphate | ebi.ac.uk |

| Transketolase Variants | Propanal | Hydroxylated aldehydes (C2-C4) | Unsymmetrical, aliphatic α-hydroxyketones | rsc.org |

Reactivity and Reaction Mechanisms of D Threo Pentos 2 Ulose

Degradation Pathways Involving D-threo-Pentos-2-ulose

This compound, also known as D-xylosone, is a key intermediate in various chemical and biological degradation pathways. Its reactivity is centered around its 1,2-dicarbonyl structure, which makes it susceptible to a range of transformations, including its involvement in the breakdown of important biological molecules and its own catalyzed degradation.

Role of this compound in L-Ascorbic Acid Degradation

This compound is a significant intermediate in the degradation of L-ascorbic acid (Vitamin C). oup.comnih.gov The degradation of L-ascorbic acid can proceed through both oxidative and non-oxidative pathways. oup.com Under certain conditions, L-ascorbic acid is oxidized to dehydro-L-ascorbic acid (DHA). ebi.ac.ukmsk.or.kr DHA is unstable and can undergo further degradation to various products, including L-threo-pentos-2-ulose (also referred to as L-xylosone in this context). ebi.ac.uknih.govresearchgate.netnih.gov This process involves the decarboxylation of an intermediate, 2,3-diketogulonic acid. msk.or.krresearchgate.net

The formation of L-threo-pentos-2-ulose from dehydro-L-ascorbic acid has been identified as a key step in the Maillard reaction, a form of non-enzymatic browning. ebi.ac.uk This pentosone is a reactive dicarbonyl species that can participate in further reactions, contributing to the complex mixture of products observed during the degradation of ascorbic acid. nih.gov For instance, L-threo-pentos-2-ulose has been shown to be a precursor for the formation of certain lysine-arginine cross-links in proteins. nih.gov

Phosphate-Catalyzed Degradation and C1-C2 Transposition in this compound

The degradation of this compound can be significantly influenced by the presence of inorganic phosphate (B84403). Research has demonstrated that the degradation of this C5 osone is catalyzed by inorganic phosphate (Pi). nd.eduresearchgate.net A notable feature of this phosphate-catalyzed degradation is the occurrence of a C1-C2 transposition. nd.eduresearchgate.net This rearrangement has also been observed in the degradation of the C6 osone, D-glucosone, suggesting it may be a common characteristic in the breakdown of 1,2-dicarbonyl sugars that possess a hydroxyl group at the C3 position. nd.eduresearchgate.net

The proposed mechanism for this catalysis involves the reversible formation of phosphate adducts to the this compound molecule. nd.eduresearchgate.net These adducts are thought to facilitate both the catalysis by phosphate and the observed C1-C2 transposition. nd.eduresearchgate.net The findings imply that in biological systems where phosphate is abundant, the breakdown of this compound is likely to be a catalyzed process involving this skeletal rearrangement. nd.eduresearchgate.net

Formation of Carboxylic Acids from this compound Degradation

The degradation of monosaccharides, including pentoses from which this compound can be derived, leads to the formation of a variety of carboxylic acids. agriculturejournals.czagriculturejournals.cz These acidic products can be formed through several mechanisms, including the fragmentation of sugar intermediates. agriculturejournals.czresearchgate.net

Two primary pathways have been identified for the formation of carboxylic acids from dicarbonyl intermediates like this compound:

Hydrolytic β-dicarbonyl cleavage: This is considered a major pathway and does not require an oxidizing agent. researchgate.net

Oxidative α-dicarbonyl cleavage: This is a minor pathway that is induced by oxidizing species. researchgate.net

While much of the detailed mechanistic work has been performed on hexose-derived dicarbonyls, the principles apply to pentose-derived compounds as well. For example, the degradation of pentoses can lead to the formation of glyceric acid. researchgate.net The complex mixture of carboxylic acids formed during sugar degradation highlights the multiple reactive pathways available to intermediates like this compound. agriculturejournals.cz

Condensation and Derivatization Reactions of this compound

The dicarbonyl nature of this compound makes it a valuable substrate for various condensation and derivatization reactions. These reactions are not only important for synthesizing new compounds but also for the structural elucidation of the pentosone itself.

Gabriel-Isay Condensation with Pyrimidine (B1678525) Derivatives

This compound undergoes the Gabriel-Isay condensation reaction with pyrimidine derivatives, such as 2,5,6-triaminopyrimidin-4(3H)-one, to form pteridines. researchgate.netmdpi.com This reaction is a cornerstone in the synthesis of pteridines and related heterocyclic systems. mdpi.com

The regioselectivity of the condensation, determining whether a 6-substituted or 7-substituted pterin (B48896) is formed, is highly dependent on the reaction pH. researchgate.net

| pH | Major Product |

| 8 | 6-substituted pterin |

| 3 | 7-substituted pterin |

This interactive table summarizes the effect of pH on the major product of the Gabriel-Isay condensation. researchgate.net

The mechanism involves the initial nucleophilic attack of the more reactive amino group of the pyrimidine on the more electrophilic carbonyl group of the pentos-2-ulose. mdpi.com A subsequent nucleophilic attack by the remaining amino group on the other carbonyl group leads to the formation of the pyrazine (B50134) ring and the elimination of two water molecules, resulting in the pteridine (B1203161) structure. mdpi.com

Formation of Hydrazone Derivatives for Structural Elucidation

The reaction of this compound with hydrazine (B178648) derivatives is a common method for its derivatization and subsequent structural analysis. scielo.brresearchgate.net The condensation of a carbonyl compound (in this case, the keto- and aldo- groups of the pentos-2-ulose) with a hydrazine yields a hydrazone. scielo.brrsc.org

This derivatization is particularly useful for:

Characterization: Hydrazones are often crystalline solids with sharp melting points, which aids in the identification and purification of the parent carbonyl compound.

Spectroscopic Analysis: The formation of the hydrazone introduces new chromophores and functionalities that can be readily analyzed by techniques such as NMR and IR spectroscopy to confirm the structure of the original pentos-2-ulose. scielo.brmedipol.edu.tr

The general reaction involves the nucleophilic addition of the hydrazine to the carbonyl group, followed by dehydration to form the C=N bond of the hydrazone. rsc.org This method is a fundamental tool in carbohydrate chemistry for the characterization of reactive sugar intermediates.

Enzymatic Transformations of this compound

This compound, a 2-ketopentose also referred to as D-xylosone, serves as a significant intermediate in various enzymatic reactions. idexlab.comsunatimur.com Its formation is primarily achieved through the oxidation of D-xylose, a pentose (B10789219) sugar that is a major constituent of lignocellulosic biomass. sunatimur.comasm.org Key enzymes facilitating this transformation include pyranose oxidases and pyranose dehydrogenases. Furthermore, this compound can itself be a substrate for subsequent enzymatic modifications, for example by pyranosone dehydratase. nih.gov

Substrate Specificity and Catalytic Mechanisms of Enzymes Acting on this compound

The enzymatic reactions involving this compound are dictated by the precise interactions occurring within the active site of the acting enzyme. Substrate specificity defines the range of molecules an enzyme can bind and chemically alter, while the catalytic mechanism outlines the sequence of chemical steps involved in the conversion. wou.edufrontiersin.org

Pyranose Oxidase (POx): Pyranose oxidase (POx; EC 1.1.3.10) is a flavin-containing enzyme that catalyzes the C-2 oxidation of a variety of aldopyranoses to produce the corresponding 2-ketoaldoses. idexlab.comasm.org D-xylose is a well-established substrate for POx, which converts it into this compound. idexlab.comasm.orgboku.ac.at This enzymatic activity has been documented for POx sourced from various fungi, including Peniophora gigantea and Trametes multicolor. idexlab.comasm.org

Pyranose oxidases exhibit broad substrate specificity, with D-glucose, D-galactose, and D-xylose considered likely physiological substrates owing to their prevalence in lignocellulose. asm.org The active site of pyranose 2-oxidase from T. multicolor is characterized by a "gated" loop (residues 450-461) that is conformationally flexible, enabling the efficient binding of both the sugar substrate and the electron acceptor, which can be oxygen or quinone compounds. idexlab.com The catalytic mechanism involves the transfer of electrons from the sugar to the flavin adenine (B156593) dinucleotide (FAD) cofactor, which is then re-oxidized by an electron acceptor. idexlab.comsunatimur.com

Pyranose Dehydrogenase (PDH): Pyranose dehydrogenase (PDH; EC 1.1.99.29) is another flavin-dependent sugar oxidoreductase known for its wide-ranging substrate tolerance. researchgate.net A key distinction from POx is that PDH is typically unable to use molecular oxygen as an electron acceptor, instead utilizing compounds such as substituted benzoquinones or metal ions. boku.ac.atresearchgate.net

PDH purified from the mushroom Agaricus bisporus catalyzes the oxidation of D-xylose at the C-2 position to generate this compound. nih.gov This enzyme can further oxidize the product at the C-3 position, yielding D-glycero-pentos-2,3-diulose. nih.gov Research on PDH from Agaricus meleagris has also shown that D-xylose undergoes competing oxidation at both C-2 and C-3 positions. researchgate.net This dual regioselectivity points to a complex enzyme-substrate interaction within the active site, which may involve different binding orientations of the substrate. researchgate.net

Pyranosone Dehydratase: Pyranosone dehydratase (also known as aldos-2-ulose dehydratase) is an enzyme that acts on osones (glycosuloses), with this compound being a known substrate. nih.gov An enzyme isolated from the fungus Phanerochaete chrysosporium was found to dehydrate D-xylosone, indicating its role in the further metabolic processing of this pentos-2-ulose. nih.gov While the preferred substrate for this particular enzyme is D-glucosone, its activity towards D-xylosone is significant. nih.gov

Table 1: Enzymes Acting on or Producing this compound

| Enzyme | EC Number | Source Organism (Example) | Reaction Involving this compound | Reference(s) |

|---|---|---|---|---|

| Pyranose Oxidase | 1.1.3.10 | Peniophora gigantea, Trametes multicolor | Production from D-xylose | idexlab.comasm.org |

| Pyranose Dehydrogenase | 1.1.99.29 | Agaricus bisporus, Agaricus meleagris | Production from D-xylose and further oxidation | nih.govresearchgate.net |

| Pyranosone Dehydratase | 4.2.1.- | Phanerochaete chrysosporium | Substrate for dehydration reaction | nih.gov |

Bioconversions Mediated by Pyranose Oxidases and Dehydrogenases

The synthesis of this compound from D-xylose represents a key bioconversion, offering a route to valuable and highly reactive chiral intermediates for chemical synthesis. idexlab.comboku.ac.at Pyranose oxidases and dehydrogenases are the principal biocatalysts employed for this purpose.

Pyranose oxidases sourced from lignin-degrading fungi have proven to be effective for this biotransformation. idexlab.com For example, pyranose oxidase from Peniophora gigantea has been utilized to convert D-xylose to this compound. idexlab.com To enhance the stability and allow for reuse of the biocatalyst, the enzyme is often immobilized on a solid support. idexlab.com

Pyranose dehydrogenases provide an alternative enzymatic pathway for the conversion of D-xylose. nih.gov PDH from Agaricus bisporus, using 1,4-benzoquinone (B44022) as an electron acceptor, efficiently oxidizes D-xylose to this compound. nih.gov A distinctive characteristic of this bioconversion is the potential for a subsequent oxidation of the initial product to form D-glycero-pentos-2,3-diulose, a diketo sugar. nih.govresearchgate.net This showcases the catalytic versatility of PDH in producing complex and reactive sugar derivatives. idexlab.com

Table 2: Bioconversion of D-xylose to this compound

| Enzyme | Substrate | Product(s) | Electron Acceptor | Source Organism (Example) | Reference(s) |

|---|---|---|---|---|---|

| Pyranose Oxidase | D-xylose | This compound | Oxygen | Peniophora gigantea | idexlab.com |

| Pyranose Dehydrogenase | D-xylose | This compound, D-glycero-pentos-2,3-diulose | 1,4-Benzoquinone | Agaricus bisporus | nih.gov |

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| 1,4-Benzoquinone |

| D-arabino-hexos-2-ulose |

| D-Fructose |

| D-Galactose |

| D-Glucose |

| D-glucosone |

| D-glycero-pentos-2,3-diulose |

| This compound |

| D-Xylose |

| D-xylosone |

| Flavin adenine dinucleotide |

Structural and Conformational Analysis of D Threo Pentos 2 Ulose

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for studying the solution-state behavior of D-threo-Pentos-2-ulose. It provides detailed information on atomic connectivity, the relative abundance of different isomers, and their preferred three-dimensional conformations. nih.govnih.gov

One-dimensional ¹H-NMR and ¹³C-NMR spectroscopy are fundamental to the analysis of this compound. lookchem.com The chemical shifts and spin-coupling constants observed in these spectra allow for the identification of the various cyclic and acyclic forms present in solution. nih.gov However, the complexity of the equilibrium mixture, which can contain up to eighteen possible monomeric forms, makes spectral assignment challenging. nih.govlookchem.com

To overcome this complexity, isotopic labeling, particularly with ¹³C, is employed. symeres.com The synthesis of this compound derivatives specifically labeled at certain carbon positions (e.g., 1-¹³C and 2-¹³C) significantly aids in spectral assignment. nih.govnih.gov This is because the ¹³C label provides a specific signal that can be tracked, simplifying the identification of connected atoms and allowing for the unambiguous measurement of ¹³C-¹H and ¹³C-¹³C spin-coupling constants. nih.govnih.gov These coupling constants are invaluable for determining the stereochemistry and conformation of the different isomers. nih.gov Stable isotopes like ¹³C are non-radioactive and can be used to trace metabolic pathways and elucidate reaction mechanisms without the limitations associated with radioactive tracers. symeres.commdpi.com

To unravel the intricate network of proton-proton connectivities within each isomer of this compound, two-dimensional (2D) NMR experiments are utilized. lookchem.comresearchgate.net

DQF-COSY (Double Quantum Filtered-Correlation Spectroscopy): This homonuclear correlation experiment identifies pairs of protons that are spin-coupled to each other, typically over two or three bonds. libretexts.orgnumberanalytics.com A DQF-COSY spectrum displays cross-peaks that connect the signals of coupled protons, allowing for a step-by-step mapping of the carbon skeleton's proton environment. cam.ac.uk The double-quantum filter provides the advantage of producing purer absorption-phase signals for both diagonal and cross-peaks, which enhances resolution and is particularly useful for resolving crowded spectral regions near the diagonal. asahilab.co.jpwikipedia.org

Homonuclear 2D-J Spectroscopy: This technique, also known as J-resolved spectroscopy, separates chemical shift information from spin-coupling information onto two different frequency axes. univ-lille1.frmagritek.com The projection of the 2D spectrum onto one axis yields a "decoupled" ¹H spectrum where each multiplet collapses into a single peak at its chemical shift. magritek.com Slices taken along the second dimension reveal the multiplet structure, and thus the J-coupling constants, for each proton. univ-lille1.fr This method is exceptionally useful for simplifying complex, overlapping multiplets in the one-dimensional spectrum of this compound, enabling precise measurement of coupling constants which are critical for conformational analysis. lookchem.commagritek.com

In an aqueous solution, this compound exists as a complex equilibrium mixture. nih.gov Using ¹³C-NMR spectroscopy on ¹³C-labeled samples, researchers have identified and quantified the major species present. nih.govnih.gov The equilibrium includes the open-chain keto form, five-membered furanose rings, and six-membered pyranose rings, along with their respective anomers (α and β) and hydrated forms. nih.govlookchem.com

Studies have shown that at 35°C in deuterium (B1214612) oxide (²H₂O), the furanose forms and the acyclic keto form are predominant. unimo.it The distribution highlights the thermodynamic stability of the different isomers under these conditions. unimo.it

| Isomeric Form | Relative Abundance at 35°C (%) | ¹³C-2 Chemical Shift (ppm) |

|---|---|---|

| β-D-threofuranose | 62.3 | 104.4 |

| Acyclic keto form | 20.2 | 214.4 |

| α-D-threofuranose | 17.5 | 107.2 |

Table 1. Equilibrium composition of this compound in ²H₂O solution as determined by ¹³C-NMR. unimo.it The data shows the predominance of the β-furanose anomer.

Two-Dimensional NMR Techniques (DQF-COSY, Homonuclear 2D-J) for Connectivity

Conformational Preferences of this compound Isomers

Beyond identifying the isomers present at equilibrium, NMR data allows for a detailed analysis of their preferred three-dimensional shapes, or conformations.

The six-membered pyranose rings are not planar but adopt puckered chair conformations to minimize steric and torsional strain. uni-kiel.de For a given pyranose ring, two primary chair conformations are possible: the ⁴C₁ and ¹C₄ conformations. In the ⁴C₁ chair, carbon-4 is above and carbon-1 is below the reference plane, while the reverse is true for the ¹C₄ chair. uni-kiel.de The relative stability of these two chairs is determined by the energetic cost of axial versus equatorial orientations of the ring's substituents. uni-kiel.denih.gov

For the pyranoid forms of this compound, spectroscopic analysis has shown a strong preference for a single chair conformation. nih.govlookchem.com

| Pyranoid Form | Preferred Conformation |

|---|---|

| D-threo-Pentos-2-ulopyranose (unhydrated) | ⁴C₁ |

| D-threo-Pentos-2-ulopyranose (hydrate) | ⁴C₁ |

Table 2. Preferred chair conformations for the pyranoid forms of this compound. nih.govlookchem.comresearchgate.net Both the unhydrated and hydrated forms favor the ⁴C₁ conformation, indicating its greater thermodynamic stability.

The unhydrated D-threo-pentos-2-ulopyranose is highly conformationally homogeneous and shows a distinct preference for the ⁴C₁ conformation. nih.govresearchgate.net The hydrated form of D-threo-pentos-2-ulopyranose also favors the ⁴C₁ conformation. lookchem.comresearchgate.net This preference suggests that the ⁴C₁ chair minimizes unfavorable steric interactions between the substituents on the pyranose ring. uni-kiel.de

The five-membered furanose ring is also non-planar and adopts puckered conformations to relieve strain. Its conformational landscape is typically described by two main forms: the envelope (E), where four atoms are coplanar and one is out of the plane, and the twist (T), where three atoms are coplanar and the other two are on opposite sides of the plane. uni-kiel.de

Conformational Analysis of Pyranoid Forms (e.g., 1C4 and 4C1 Preferences)

Mass Spectrometry and Chromatographic Techniques for Structural Insights

Mass spectrometry (MS) coupled with chromatographic separation provides a powerful toolkit for the structural elucidation of carbohydrates. For a compound like this compound, these techniques are indispensable for confirming its molecular weight and obtaining detailed structural information through fragmentation analysis.

Gas chromatography (GC) is a high-resolution separation technique, but it requires analytes to be volatile and thermally stable. This compound, like other sugars, is a polar, non-volatile molecule due to its multiple hydroxyl groups. sigmaaldrich.comnih.gov Therefore, direct analysis by GC-MS is not feasible. To overcome this limitation, chemical derivatization is an essential prerequisite. nih.govjfda-online.com This process converts the polar functional groups (hydroxyl and ketone groups) into less polar, more volatile, and more thermally stable derivatives suitable for GC analysis. sigmaaldrich.comresearchgate.net

The most common derivatization strategy for carbohydrates involves silylation, often preceded by oximation to stabilize the keto group and prevent the formation of multiple isomers (anomers) in solution.

Oximation: The sample is first treated with a hydroxylamine (B1172632) reagent to convert the ketone group at the C-2 position into a more stable oxime. This step is crucial as it "locks" the acyclic form of the sugar, simplifying the resulting chromatogram.

Silylation: Following oximation, the hydroxyl groups are converted to trimethylsilyl (B98337) (TMS) ethers using a silylating agent. Common reagents for this purpose include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS). researchgate.net The resulting per-O-trimethylsilylated oxime derivative is significantly more volatile and can readily pass through the GC column.

The GC separates the derivatized this compound from other components in a mixture before it enters the mass spectrometer for ionization and analysis. This coupled approach allows for both the separation and identification of the compound even in complex biological or chemical matrices.

Table 1: Common Derivatization Approaches for GC-MS Analysis of Ketoses

| Derivatization Step | Reagent Class | Common Reagents | Purpose |

|---|---|---|---|

| Oximation | Hydroxylamine | Hydroxylamine hydrochloride | Converts the reactive keto group to a stable oxime, preventing isomerism. |

| Silylation | Silylating agents | BSTFA, MSTFA, TMCS | Replaces active hydrogens on hydroxyl groups with nonpolar TMS groups to increase volatility and thermal stability. sigmaaldrich.comjfda-online.com |

| Acylation | Acylating agents | Pentafluoropropionic anhydride (B1165640) (PFPA) | Forms fluoroacyl derivatives that greatly increase volatility and improve detection sensitivity. nih.govjfda-online.com |

Once the derivatized this compound is separated by GC and enters the mass spectrometer, it undergoes ionization, typically by electron impact (EI). The high energy of EI causes the resulting molecular ion (the ionized form of the intact derivative) to break apart into smaller, charged fragments. tutorchase.com This process, known as fragmentation, is not random; the molecule cleaves at predictable points related to its structure. The resulting mass spectrum is a plot of the mass-to-charge ratio (m/z) of these fragments versus their relative abundance.

The fragmentation pattern serves as a molecular fingerprint that can be used to confirm the identity of the analyte. tutorchase.comyoutube.com For a methoxime-trimethylsilyl (MO-TMS) derivative of a ketopentose, the mass spectrum would exhibit several characteristic ions that confirm the original structure of this compound.

Key fragmentation pathways for silylated sugar derivatives include:

Cleavage of C-C bonds: The carbon backbone of the pentose (B10789219) chain cleaves, producing a series of fragment ions. The masses of these fragments are indicative of their carbon chain length and the number of attached TMS groups.

Loss of functional groups: Fragments corresponding to the loss of a methyl group (M-15) or a tert-butyl group (M-57 for TBDMS derivatives) are common and help identify the derivatizing agent and the molecular ion. sigmaaldrich.com

Characteristic Ions: Specific m/z values are known to be characteristic of silylated sugars. For instance, ions at m/z 73, 103, 147, and 217 are hallmark fragments of TMS-derivatized polyols, arising from cleavage at different points along the carbon chain.

By analyzing the specific m/z values of the fragments, analysts can piece together the structure of the original molecule, confirming it as a five-carbon ketose.

Table 2: Illustrative Fragmentation Data for a Generic MO-TMS-derivatized Ketopentose

| m/z Value | Possible Fragment Identity/Origin | Structural Significance |

|---|---|---|

| M-15 | [M-CH₃]⁺ | Loss of a methyl group from a TMS moiety; helps confirm the molecular ion. sigmaaldrich.com |

| 217 | [CH(OTMS)-CH₂OTMS]⁺ | Typically formed from cleavage between C3 and C4, representing the terminal end of the sugar. |

| 205 | [CH=CH-CH₂OTMS]⁺ | A common fragment in silylated polyols. |

| 147 | [(CH₃)₂Si=O-Si(CH₃)₃]⁺ | A rearrangement ion common in spectra of multi-silylated compounds. |

| 103 | [CH₂=O-TMS]⁺ | Represents a terminal CH₂OTMS group. |

| 73 | [Si(CH₃)₃]⁺ | The base peak in many TMS-derivative spectra, confirming the silylating agent. |

Gas Chromatography–Mass Spectrometry (GC-MS) of this compound Derivatives

Infrared Spectroscopy for Monitoring Structural Changes

Infrared (IR) spectroscopy is a technique used to identify the functional groups within a molecule. It works by measuring the absorption of infrared radiation by the sample at different wavelengths. Molecular bonds vibrate at specific frequencies, and when the frequency of the IR radiation matches the vibrational frequency of a bond, absorption occurs. The resulting IR spectrum shows absorption bands corresponding to the different functional groups present. researchgate.net

For this compound, IR spectroscopy can provide valuable information about its key structural features. The spectra of carbohydrates are often complex, but distinct absorption bands can be assigned to the primary functional groups. researchgate.netcdnsciencepub.com

O-H Stretching: A strong, broad absorption band is expected in the region of 3600-3200 cm⁻¹. This is characteristic of the stretching vibrations of the multiple hydroxyl (O-H) groups and is broadened due to extensive hydrogen bonding between molecules. cdnsciencepub.com

C-H Stretching: Absorption bands in the 3000-2800 cm⁻¹ region correspond to the stretching vibrations of the carbon-hydrogen (C-H) bonds in the molecule. cdnsciencepub.com

C=O Stretching: The acyclic (keto) form of this compound possesses a ketone functional group. This would give rise to a sharp, strong absorption band in the region of 1750-1700 cm⁻¹. The presence and intensity of this peak can be used to monitor the equilibrium between the cyclic and acyclic forms of the sugar.

Fingerprint Region: The region of the IR spectrum from approximately 1500 cm⁻¹ to 400 cm⁻¹ is known as the fingerprint region. cdnsciencepub.comcdnsciencepub.com This area contains a complex pattern of absorption bands arising from C-O stretching and various bending vibrations (C-H, O-H). These patterns are unique to a specific molecule and are highly sensitive to even minor structural changes, making this region useful for confirming the identity of a compound by comparing its spectrum to a reference. researchgate.netcdnsciencepub.comcdnsciencepub.com The bands for C-O stretching are particularly prominent in the 1200-1000 cm⁻¹ range for carbohydrates. researchgate.net

IR spectroscopy is therefore a valuable tool for confirming the presence of key functional groups in this compound and for monitoring structural transformations, such as changes in hydrogen bonding or shifts in the cyclic-acyclic equilibrium under different conditions.

Table 3: Expected Infrared Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Significance |

|---|---|---|---|

| 3600–3200 (broad) | O-H Stretch | Hydroxyl (-OH) | Confirms the polyol nature of the molecule; broadening indicates hydrogen bonding. cdnsciencepub.com |

| 3000–2800 | C-H Stretch | Alkane (C-H) | Indicates the presence of the carbon-hydrogen backbone. cdnsciencepub.com |

| 1750–1700 (sharp) | C=O Stretch | Ketone (C=O) | Confirms the presence of the keto group in the acyclic form. |

| 1200–1000 | C-O Stretch | Alcohol (C-O) | A strong, characteristic absorption for the numerous C-O single bonds in the sugar. researchgate.net |

Metabolic and Biological Roles of D Threo Pentos 2 Ulose

D-threo-Pentos-2-ulose as a Metabolic Intermediate in Carbohydrate Pathways

This compound, also referred to as D-xylosone, serves as an intermediate in various metabolic routes. It is implicated in the degradation pathways of essential compounds like L-ascorbic acid (Vitamin C). acs.org Additionally, it is a key player in the pathway that converts D-glucuronate, a product of glucuronidated protein degradation, back into the central carbohydrate metabolism. This conversion proceeds through several steps, including the formation of L-xylulose, which is then converted to D-xylulose and subsequently phosphorylated to enter the pentose (B10789219) phosphate (B84403) pathway. reactome.org In some microorganisms, this compound can be formed through the oxidation of D-xylose. acs.org

Integration into the Pentose Phosphate Pathway (as D-Xylulose 5-Phosphate)

The most significant role of this compound in metabolism occurs after its phosphorylation to D-xylulose 5-phosphate (Xu5P). wikipedia.orgsmolecule.com Xu5P is a critical intermediate in the non-oxidative phase of the pentose phosphate pathway (PPP), a metabolic route that runs parallel to glycolysis. smolecule.com The PPP is essential for producing precursor molecules for nucleotide synthesis and for generating NADPH, a crucial reductant in biosynthetic reactions and antioxidant defense. nih.govnih.gov

D-xylulose 5-phosphate is formed from D-ribulose 5-phosphate through a reversible epimerization reaction. wikipedia.orgnih.gov This reaction is catalyzed by the enzyme D-ribulose-5-phosphate 3-epimerase (RPE, EC 5.1.3.1). nih.govnih.gov RPE is a crucial enzyme that directs the flow of pentose phosphates into either glycolytic or nucleotide synthesis pathways. nih.gov In humans, this enzyme requires a metal ion, specifically Fe2+, for its catalytic activity and employs an acid-base mechanism for the epimerization at the C3 position. nih.govnih.gov The interconversion between D-ribulose 5-phosphate and D-xylulose 5-phosphate is a key control point in the non-oxidative branch of the PPP.

D-xylulose 5-phosphate serves as a two-carbon (glycolaldehyde) donor in reactions catalyzed by the enzyme transketolase (EC 2.2.1.1). wikipedia.orgwikipedia.org Transketolase, a thiamine (B1217682) diphosphate (B83284) (TDP)-dependent enzyme, facilitates the transfer of a two-carbon ketol group from a ketose donor to an aldose acceptor. wikipedia.orgwikidoc.org Xu5P participates in two major transketolase reactions within the PPP:

Reaction 1: D-xylulose 5-phosphate donates a two-carbon unit to D-ribose 5-phosphate, an aldopentose. The products of this reaction are the seven-carbon ketose, sedoheptulose 7-phosphate , and the three-carbon aldose, glyceraldehyde 3-phosphate . wikipedia.orgreactome.org

Reaction 2: D-xylulose 5-phosphate transfers a two-carbon unit to the four-carbon aldose, D-erythrose 4-phosphate . This reaction yields the six-carbon ketose, fructose 6-phosphate , and glyceraldehyde 3-phosphate . wikipedia.orgreactome.org

These reactions are vital as they link the pentose phosphate pathway with glycolysis, allowing the carbon skeletons of excess sugar phosphates to be recycled into the main energy-producing pathway. wikipedia.orgwikidoc.org

Enzymatic Interconversion with Ribulose-5-Phosphate

Regulatory Functions of D-Xylulose 5-Phosphate in Glycolysis and Gene Expression

Beyond its role as a metabolic intermediate, D-xylulose 5-phosphate has emerged as a crucial signaling molecule that regulates both glycolysis and the expression of genes involved in lipogenesis. wikipedia.orgpnas.org

The accumulation of Xu5P signals a state of high carbohydrate availability. umaryland.edu It allosterically activates a specific protein phosphatase, protein phosphatase 2A (PP2A) . pnas.org This activated phosphatase then dephosphorylates the bifunctional enzyme phosphofructokinase-2/fructose-2,6-bisphosphatase (PFK-2/FBPase-2) . wikipedia.org Dephosphorylation activates the kinase domain (PFK-2) and inhibits the phosphatase domain (FBPase-2) of this enzyme. wikipedia.org The resulting increase in the concentration of fructose-2,6-bisphosphate , a potent allosteric activator of phosphofructokinase-1 (PFK-1), leads to an upregulation of the glycolytic rate. wikipedia.org

Furthermore, Xu5P-activated PP2A plays a role in gene expression by activating the carbohydrate-responsive element-binding protein (ChREBP) , a key transcription factor in the liver. pnas.org By dephosphorylating ChREBP, PP2A promotes its translocation to the nucleus and its DNA-binding activity, leading to the increased transcription of genes involved in fatty acid and triglyceride synthesis. pnas.org This positions D-xylulose 5-phosphate as a key signaling molecule that coordinates both the short-term regulation of glucose metabolism and the long-term adaptation of lipogenic pathways. pnas.org

Enzymatic Production and Utilization within Microbial and Fungal Systems

This compound (as D-xylulose) and its derivatives are produced and utilized by a wide array of microorganisms. In many bacteria and yeasts, D-xylose, a major component of hemicellulose, is converted to D-xylulose by the enzyme xylose isomerase (EC 5.3.1.5). The D-xylulose is then phosphorylated to D-xylulose 5-phosphate to enter the pentose phosphate pathway. researchgate.net

Several fungal species, particularly wood-degrading basidiomycetes like Trametes multicolor, possess the enzyme pyranose oxidase (EC 1.1.3.10). asm.org This enzyme catalyzes the oxidation of various aldopyranoses at the C-2 position. asm.org When acting on D-xylose, pyranose oxidase produces this compound (2-keto-D-xylose). asm.org

Microorganisms have also been engineered for the production of pentoses. For instance, D-xylulose can be produced from D-arabitol using the bacterium Acetobacter aceti. researchgate.net Cell-free extracts from various microorganisms, including bacteria, actinomycetes, yeasts, and molds, have been shown to synthesize derivatives of this compound. researchgate.nettandfonline.com

| Pathway/Process | Precursor(s) | Key Enzyme(s) | Product(s) | Organism/System |

| Pentose Phosphate Pathway | D-Ribulose 5-Phosphate | D-Ribulose-5-Phosphate 3-Epimerase | D-Xylulose 5-Phosphate | Widespread (Humans, Plants, etc.) nih.govnih.gov |

| Transketolase Reaction 1 | D-Xylulose 5-Phosphate + D-Ribose 5-Phosphate | Transketolase | Sedoheptulose 7-Phosphate + Glyceraldehyde 3-Phosphate | Widespread wikipedia.orgreactome.org |

| Transketolase Reaction 2 | D-Xylulose 5-Phosphate + D-Erythrose 4-Phosphate | Transketolase | Fructose 6-Phosphate + Glyceraldehyde 3-Phosphate | Widespread wikipedia.orgreactome.org |

| Glycolysis Regulation | D-Xylulose 5-Phosphate | Protein Phosphatase 2A (PP2A) | Activated PFK-2/FBPase-2 | Mammalian Liver wikipedia.orgpnas.org |

| Gene Expression Regulation | D-Xylulose 5-Phosphate | Protein Phosphatase 2A (PP2A) | Activated ChREBP | Mammalian Liver pnas.org |

| Microbial Xylose Utilization | D-Xylose | Xylose Isomerase | D-Xylulose | Bacteria, Yeasts researchgate.net |

| Fungal Xylose Oxidation | D-Xylose | Pyranose Oxidase | This compound | Trametes multicolor asm.org |

| Glucuronate Catabolism | D-Glucuronate | Multiple enzymes | D-Xylulose 5-Phosphate | Humans reactome.org |

Derivatives and Analogues of D Threo Pentos 2 Ulose

Synthesis and Characterization of Isotopically Labeled D-threo-Pentos-2-ulose

The synthesis of isotopically labeled this compound, particularly with stable isotopes like Carbon-13 (¹³C), is crucial for metabolic flux analysis and detailed structural studies in solution using Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov These labeled compounds allow researchers to trace the fate of specific carbon atoms through complex biochemical pathways. nih.gov

Several methods have been developed for the synthesis of labeled this compound. One common approach involves the oxidation of isotopically labeled D-xylose. For instance, [1-¹³C]-D-xylose can be oxidized using cupric acetate (B1210297) to yield [1-¹³C]-D-threo-pentos-2-ulose. researchgate.net An alternative strategy is the catalytic hydrogenation of a correspondingly labeled D-pentos-2-ulose precursor over a palladium-carbon catalyst. nih.gov Enzymatic synthesis offers a highly specific route, where immobilized D-xylose isomerase can convert labeled D-xylose into labeled this compound (D-xylulose). nih.gov

Characterization of these labeled molecules is primarily accomplished through ¹H- and ¹³C-NMR spectroscopy. nih.gov These techniques provide detailed information on the equilibrium composition of the sugar in solution, where it exists as a mixture of different cyclic furanose and pyranose anomers, as well as the acyclic keto form. nih.govresearchgate.net The analysis of ¹³C-¹H and ¹³C-¹³C spin-coupling constants from the spectra of labeled compounds allows for the determination of the conformational properties of these various forms in aqueous solution. nih.gov

Table 1: Synthetic Methods for Isotopically Labeled this compound

| Method | Starting Material (Labeled) | Reagent/Catalyst | Product | Reference |

|---|---|---|---|---|

| Chemical Oxidation | D-Xylose | Cupric Acetate | This compound | researchgate.net |

| Catalytic Hydrogenation | D-Pentos-2-ulose | Pd-Carbon | This compound | nih.gov |

Phosphate (B84403) Derivatives: Synthesis and Biological Significance of D-Xylulose 5-Phosphate

D-xylulose 5-phosphate (Xu5P) is the most significant phosphate derivative of this compound. It is a key metabolic intermediate in the pentose (B10789219) phosphate pathway (PPP) and plays a central role in cellular carbon metabolism. wikipedia.orgnih.gov

Synthesis: The synthesis of Xu5P can be achieved through biocatalytic phosphorylation of D-xylulose. semanticscholar.orgcaymanchem.com Xylulokinase enzymes catalyze the ATP-dependent transfer of a phosphate group to the C5 hydroxyl of D-xylulose. caymanchem.com Efficient synthetic systems have been developed using recombinant xylulokinases, often coupled with an ATP regeneration system (e.g., phosphoenolpyruvate/pyruvate (B1213749) kinase) to drive the reaction to completion. semanticscholar.org Another innovative enzymatic cascade involves using xylose isomerase to convert D-xylose to D-xylulose, followed by a xylulokinase to produce Xu5P. nih.gov This two-enzyme system can utilize polyphosphate as a cost-effective phosphate donor, minimizing the need for ATP regeneration. nih.gov

Biological Significance: D-xylulose 5-phosphate is a central node in metabolism.

Pentose Phosphate Pathway (PPP): In the non-oxidative phase of the PPP, Xu5P is formed from D-ribulose 5-phosphate by the enzyme ribulose-5-phosphate 3-epimerase. wikipedia.orgnih.gov It then serves as a two-carbon "ketol" donor in reactions catalyzed by transketolase, which reshuffles carbon skeletons to produce intermediates for glycolysis (fructose 6-phosphate, glyceraldehyde 3-phosphate) and nucleotide biosynthesis (ribose 5-phosphate). wikipedia.orgnih.gov

Regulation of Glycolysis: Xu5P acts as a crucial signaling molecule that links the PPP with glycolysis. It activates protein phosphatase 2A, which in turn dephosphorylates the bifunctional enzyme PFK-2/FBPase-2. wikipedia.org This activates the kinase domain (PFK-2), leading to an increase in fructose-2,6-bisphosphate, a potent allosteric activator of phosphofructokinase-1, the key rate-limiting enzyme of glycolysis. wikipedia.org

Gene Expression: Research has indicated that Xu5P plays a role in regulating gene expression, particularly in promoting the transcription factor ChREBP (Carbohydrate-responsive element-binding protein) in the well-fed state, thereby activating lipogenesis. wikipedia.org

Glycosidic and Other Functionalized Derivatives of this compound

The ketone functional group of this compound is a key site for creating a variety of functionalized derivatives, including glycosides and other heterocyclic adducts.

One notable example is the synthesis of pterin (B48896) derivatives. This compound can undergo a condensation reaction with 2,5,6-triaminopyrimidin-4(3H)-one under controlled pH conditions. researchgate.net This Gabriel-Isay condensation can be directed to selectively yield either 6- or 7-substituted (polyhydroxypropyl)pterins, which are structurally related to biologically important compounds like biopterin. researchgate.net

Thioglycosides, which contain a sulfur atom in the glycosidic linkage, are another important class of derivatives. Thiodisaccharides incorporating a pentose unit have been synthesized using this compound derivatives as precursors. researchgate.net For example, a sugar enone derived from a pentose can act as a Michael acceptor for a 1-thiohexose, creating a 2-ketothiodisaccharide. researchgate.net These sulfur-containing analogues are often more stable towards enzymatic hydrolysis than their O-glycoside counterparts and are valuable as enzyme inhibitors.

Synthesis of Deoxy-Pentos-2-ulose Analogues

Deoxy analogues of this compound, particularly 1-deoxy-D-xylulose (DOX) and its 5-phosphate derivative (DXP), are of immense biological interest. DXP is the first committed intermediate in the non-mevalonate (or MEP) pathway for isoprenoid biosynthesis, which is essential in many bacteria, parasites (like the malaria parasite Plasmodium falciparum), and plant chloroplasts, but absent in humans. researchgate.nethilarispublisher.compnas.org This makes the enzymes in this pathway attractive targets for antimicrobial and herbicidal agents.

The synthesis of 1-deoxy-D-xylulose 5-phosphate (DXP) and its analogues is a key area of research.

Chemical Synthesis: An efficient synthesis of enantiomerically pure DXP has been reported starting from 1,2-O-isopropylidene-α-D-xylofuranose via a Weinreb amide intermediate. hilarispublisher.com Other routes to deoxy-analogues start from precursors like (-)-2,3-O-isopropylidene-D-threitol to create modified backbones, such as trifluoromethylated versions of DXP. acs.org

Analogue Development: A wide range of DXP analogues have been synthesized to act as inhibitors of the enzymes in the MEP pathway, such as DXP reductoisomerase (DXR). researchgate.netnih.gov These analogues often feature modifications at the C1 position (replacing the methyl group with hydroxyl, amino, or other moieties) or modifications to the phosphonate (B1237965) group to enhance binding to the enzyme's active site or to improve stability. nih.govrsc.org For instance, α-aryl substituted fosmidomycin (B1218577) analogues, which mimic the structure of DXP, have been developed as potent inhibitors of Mycobacterium tuberculosis DXR. nih.govacs.org

Table 2: Examples of Synthesized Deoxy-Pentos-2-ulose Analogues and Their Purpose

| Analogue | Synthetic Precursor Example | Purpose / Target | Reference |

|---|---|---|---|

| 1-Deoxy-D-xylulose 5-phosphate (DXP) | 1,2-O-isopropylidene-α-D-xylofuranose | Substrate for MEP pathway enzymes | hilarispublisher.com |

| 1,1,1-Trifluoro-1-deoxy-D-xylulose 5-phosphate (CF₃-DXP) | (-)-2,3-O-isopropylidene-D-threitol | Alternate substrate for MEP synthase | acs.org |

| (3R,4S)-3,4-Dihydroxy-5-oxohexylphosphonic acid | (+)-2,3-O-benzylidene-D-threitol | Isosteric analogue of DXP | rsc.org |

Advanced Analytical Methodologies for D Threo Pentos 2 Ulose Research

Chromatographic Purification Techniques (e.g., Ion-Exchange Chromatography)

The isolation and purification of D-threo-Pentos-2-ulose from reaction mixtures or biological extracts is a critical first step for its detailed study. Chromatographic methods are paramount for achieving the high purity required for subsequent spectroscopic analysis.

Ion-exchange chromatography has proven to be a highly effective method for purifying pentos-2-uloses. In one established method, this compound, synthesized via the oxidation of D-xylose with cupric acetate (B1210297), is purified using a cation-exchange resin. nih.govlookchem.com This technique separates the target compound from the starting materials and byproducts. The resin is typically used in its calcium (Ca²⁺) or barium (Ba²⁺) form to achieve efficient separation. nih.govlookchem.comresearchgate.netkisti.re.kr

In the broader context of this compound research, other chromatographic techniques are employed to purify enzymes involved in its metabolism. For instance, enzymes like pyranose oxidase, which can produce this compound, have been purified from fungal extracts using hydrophobic interaction chromatography and anion-exchange chromatography on columns such as Mono Q. nih.gov

Table 1: Chromatographic Techniques in this compound Related Research

| Technique | Stationary Phase/Resin | Application | Reference |

|---|---|---|---|

| Cation-Exchange Chromatography | Cation-exchange resin in Ca²⁺ or Ba²⁺ form | Purification of this compound post-synthesis. | nih.gov, researchgate.net, lookchem.com |

| Hydrophobic Interaction Chromatography | Phenyl-Sepharose, Phenyl-Superose | Separation of enzymes (pyranose oxidase, pyranosone dehydratase) involved in osone metabolism. | nih.gov |

| Anion-Exchange Chromatography | Mono Q | Purification of pyranosone dehydratase, an enzyme acting on glycosuloses. | nih.gov |

High-Resolution NMR Spectroscopy for Mechanistic Studies

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural and conformational analysis of this compound in solution. aps.org Due to its structure, this ketose exists in a complex equilibrium of multiple isomeric forms, including cyclic, acyclic, and hydrated species. NMR allows for the identification and quantification of these forms.

Studies utilizing high-field ¹H-NMR (at frequencies up to 620 MHz) and ¹³C-NMR spectroscopy have been instrumental in characterizing the equilibrium composition of this compound in aqueous solutions. nih.govlookchem.com Through the analysis of chemical shifts and spin-coupling constants, researchers have identified various anomeric pairs of unhydrated pyranoses, furanoid forms, and their respective hydrates. nih.gov Two-dimensional NMR techniques, such as DQF-COSY, are used to further evaluate the conformational properties of these cyclic structures. nih.govlookchem.com

These detailed NMR analyses have revealed specific conformational preferences. For example, the unhydrated pyranose form of this compound preferentially adopts a ⁴C₁ conformation. nih.govlookchem.comresearchgate.net Its hydrated pyranose form also favors the ⁴C₁ conformation. nih.govlookchem.com This level of structural detail is crucial for mechanistic studies, as the reactivity and substrate specificity of enzymes acting on this compound are highly dependent on its conformation.

Table 2: Conformational Data of this compound Isomers from NMR Studies

| Isomeric Form | Preferred Conformation | Analytical Method | Reference |

|---|---|---|---|

| D-threo-Pentos-2-ulopyranose (unhydrated) | ⁴C₁ | ¹H-NMR, ¹³C-NMR, 2D-NMR | nih.gov, lookchem.com |

| D-threo-Pentos-2-ulopyranose (hydrate) | ⁴C₁ | ¹H-NMR, ¹³C-NMR, 2D-NMR | nih.gov, lookchem.com |

Applications of Mass Spectrometry in Elucidating this compound Metabolism

Mass spectrometry (MS) is a powerful analytical technique used to identify and quantify compounds by measuring their mass-to-charge ratio (m/z). creative-proteomics.com In the study of this compound, MS, often coupled with a chromatographic separation step like gas chromatography (GC-MS), is vital for elucidating its metabolic pathways. thermofisher.com

One key application is the identification of this compound as a product of enzymatic reactions. For example, the oxidation of D-xylose by pyranose dehydrogenase from the fungus Agaricus bisporus was shown to produce this compound. nih.gov The identity of the reaction product was confirmed through spectroscopic analysis, including MS, of its derivative. nih.gov This provides direct evidence of a specific metabolic pathway for its formation.

Furthermore, MS techniques are used to trace the fate of related pentos-uloses in biochemical reactions. In a study of ADP-ribosyl protein lyase, GC-MS was used to identify the terminal ribose residue of the enzymatic product as 3-deoxy-D-glycero-pentos-2-ulose. nih.gov This was achieved by analyzing the reduced and deuterated derivatives, demonstrating the capability of MS to identify specific ulose structures within complex biological processes. nih.gov Tandem mass spectrometry (MS/MS) is particularly useful for structural elucidation by fragmenting a selected ion and analyzing its product ions, which is applicable to the analysis of biomolecules like carbohydrates and their derivatives. wikipedia.org

Table 3: Mass Spectrometry Applications in Pentos-2-ulose Research

| Technique | Application | Finding | Reference |

|---|---|---|---|

| Mass Spectrometry (MS) | Identification of enzymatic oxidation products of D-xylose. | Confirmed the formation of this compound by pyranose dehydrogenase. | nih.gov |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification of the enzymatic product of ADP-ribosyl protein lyase. | Identified the terminal sugar as 3-deoxy-D-glycero-pentos-2-ulose. | nih.gov |

| Matrix-Assisted Laser Desorption/Ionization (MALDI) MS | Determination of the molecular weight of enzyme subunits. | Used to characterize pyranose oxidase, an enzyme that can synthesize ketoses. | asm.org |

Future Research Directions in D Threo Pentos 2 Ulose Chemistry and Biochemistry

Exploration of Novel Synthetic Routes

The development of efficient and stereoselective synthetic methods for carbohydrates is a cornerstone of glycochemistry. For D-threo-Pentos-2-ulose, future research is anticipated to focus on enzymatic and chemo-enzymatic strategies that offer high yields and purity while minimizing the need for extensive protecting group manipulations.

Current enzymatic synthesis often employs D-xylose isomerase to convert D-xylose into D-xylulose (a synonym for this compound). nih.gov Future explorations could involve the discovery or engineering of novel isomerases or aldolases with enhanced substrate specificity and stability. The application of directed evolution and protein engineering techniques could lead to enzymes tailored for the large-scale production of this compound and its analogs.

Furthermore, the development of novel chemical catalysts that mimic the efficiency of enzymes is a significant goal. This includes the design of small molecule organocatalysts or metal complexes that can facilitate the stereoselective formation of the threo configuration. Another area of interest is the synthesis of this compound derivatives, such as its nucleoside analogs, which could have potential applications in medicinal chemistry. rsc.org The development of direct glycosylation methods using unprotected or minimally protected this compound would represent a significant advancement in the field.

Key Research Objectives for Novel Synthetic Routes:

| Research Objective | Potential Approaches | Desired Outcome |

| Enzyme Discovery and Engineering | Metagenomic screening, directed evolution of existing isomerases/aldolases. | Highly efficient and specific biocatalysts for this compound synthesis. |

| Advanced Chemical Catalysis | Design of stereoselective organocatalysts and metal complexes. | High-yield, scalable chemical syntheses with minimal byproducts. |

| Direct Glycosylation Methods | Exploration of new activators and reaction conditions for unprotected ketoses. | Efficient synthesis of this compound glycosides and nucleosides. |

| Synthesis of Novel Derivatives | Chemo-enzymatic synthesis of functionalized this compound analogs. | New molecular probes and potential therapeutic agents. |

Elucidation of Undiscovered Metabolic Pathways

The primary known metabolic role of this compound is as its 5-phosphate derivative, D-xylulose 5-phosphate, a key intermediate in the pentose (B10789219) phosphate (B84403) pathway (PPP). rsc.orgnumberanalytics.com The PPP is crucial for producing NADPH and the precursors for nucleotide biosynthesis. researchgate.netnumberanalytics.com However, the full extent of the metabolic network involving this compound is likely not completely understood.

Future research will likely focus on identifying alternative or less-characterized metabolic pathways where this compound may play a role. nih.govplos.org This could involve metabolomic studies using advanced mass spectrometry and NMR techniques to trace the fate of isotopically labeled this compound in various organisms and cell types. Such studies could reveal novel enzymatic transformations and connections to other metabolic pathways beyond the canonical PPP. nih.gov

There is also evidence suggesting a role for related pentuloses in the biosynthesis of essential cofactors like the thiazole (B1198619) ring of thiamine (B1217682). researchgate.net Investigating whether this compound or its derivatives are involved in similar biosynthetic routes in a wider range of organisms is a promising area of inquiry. Furthermore, understanding the regulation of this compound metabolism, including the enzymes that produce and consume it, is critical for a complete picture of its physiological significance. rsc.org

Key Research Objectives for Metabolic Pathway Elucidation:

| Research Objective | Potential Approaches | Desired Outcome |

| Metabolomic Profiling | Stable isotope tracing studies coupled with high-resolution mass spectrometry and NMR. | Identification of novel metabolites derived from this compound. |

| Enzyme Characterization | Functional genomics and proteomics to identify and characterize novel enzymes acting on this compound. | Understanding of the enzymatic machinery governing its metabolism. |

| Regulatory Network Analysis | Systems biology approaches to integrate metabolomic, proteomic, and transcriptomic data. | A comprehensive model of the metabolic and regulatory networks involving this compound. |

| Role in Cofactor Biosynthesis | In vitro and in vivo studies to investigate its potential as a precursor for vitamins and cofactors. | Elucidation of its contribution to the synthesis of essential biomolecules. |

Advanced Computational and Theoretical Studies on this compound Reactivity and Conformation

Computational chemistry provides powerful tools to investigate the structure, conformation, and reactivity of carbohydrates at an atomic level of detail. numberanalytics.commiddlebury.edu For this compound, advanced computational studies can complement experimental findings and provide predictive insights into its behavior.

Future theoretical work is expected to employ high-level quantum mechanics (QM) and hybrid quantum mechanics/molecular mechanics (QM/MM) methods to study the reaction mechanisms of enzymes that process this compound. nih.govnih.gov These methods can elucidate transition states and reaction intermediates, providing a deeper understanding of the catalytic processes. nih.gov

Molecular dynamics (MD) simulations, including enhanced sampling techniques, will be invaluable for exploring the conformational landscape of this compound in solution and within the active sites of enzymes. numberanalytics.com While experimental NMR studies have already provided significant information on its conformational equilibrium, nih.gov advanced simulations can offer a more dynamic picture and quantify the energetics of conformational changes. acs.orgacs.orgulpgc.es These studies can also help to rationalize the stereochemical outcomes of glycosylation reactions involving this compound donors. rsc.org

Key Research Objectives for Advanced Computational Studies:

| Research Objective | Potential Approaches | Desired Outcome |

| Enzymatic Reaction Mechanisms | QM and QM/MM calculations on enzyme-substrate complexes. | Detailed understanding of the catalytic mechanisms of isomerases and other enzymes acting on this compound. |

| Conformational Dynamics | Long-timescale MD simulations and enhanced sampling methods (e.g., metadynamics). | A comprehensive understanding of the conformational flexibility and its influence on reactivity. |

| Reactivity Prediction | Density Functional Theory (DFT) and other ab initio methods to calculate reactivity descriptors. numberanalytics.com | Prediction of the most likely sites of reaction and the influence of substituents on reactivity. |

| Solvation Effects | Explicit solvent models in MD simulations and advanced continuum solvation models. | Accurate modeling of the influence of the aqueous environment on conformation and reactivity. |

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing D-threo-Pentos-2-ulose in laboratory settings, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves the oxidation of pentoses (e.g., D-xylose) using enzymatic or chemical catalysts. Purity optimization requires chromatographic techniques (e.g., HPLC) and controlled reaction conditions (pH, temperature). A common challenge is byproduct formation; iterative refinement of solvent systems (e.g., aqueous/organic phase separation) and spectroscopic validation (NMR, MS) are critical .

Q. How can researchers characterize the structural stability of this compound under varying physiological conditions?

- Methodological Answer : Stability studies should employ thermogravimetric analysis (TGA) and dynamic light scattering (DLS) to assess degradation kinetics. Buffer systems mimicking biological environments (e.g., pH 7.4, 37°C) must be used. Data interpretation should account for isomerization risks, necessitating repeated trials with statistical validation .

Q. What analytical techniques are most reliable for quantifying this compound in complex biological matrices?

- Methodological Answer : LC-MS/MS with isotope-labeled internal standards provides high specificity. For low-concentration samples, derivatization (e.g., with phenylhydrazine) followed by UV-Vis detection enhances sensitivity. Researchers must validate methods against interference from reducing sugars (e.g., glucose) .

Advanced Research Questions

Q. How can conflicting data on the metabolic pathways of this compound in mammalian cells be resolved?

- Methodological Answer : Contradictions often arise from differences in cell lines or assay conditions. A systems biology approach—combining isotopic tracer studies (¹³C-labeling), transcriptomic profiling, and kinetic modeling—can reconcile discrepancies. Researchers should also standardize protocols (e.g., oxygen tension, nutrient media) across labs .

Q. What experimental designs are optimal for studying the role of this compound in glycation processes relevant to diabetic complications?

- Methodological Answer : Use in vitro glycation assays with human serum albumin (HSA) or collagen, monitoring advanced glycation end-products (AGEs) via fluorescence spectroscopy. Control groups must exclude confounding factors (e.g., glucose cross-reactivity). Longitudinal animal models (e.g., diabetic rodents) with tissue-specific metabolomics are recommended for in vivo validation .

Q. How can computational modeling improve the prediction of this compound interactions with enzymatic targets like ketose reductases?

- Methodological Answer : Molecular dynamics (MD) simulations paired with docking software (e.g., AutoDock Vina) can map binding affinities. Validate predictions using site-directed mutagenesis and enzyme kinetics assays (e.g., Michaelis-Menten plots). Data integration platforms like KNIME enhance reproducibility .

Data Analysis and Contradiction Management

Q. What strategies address inconsistencies in reported thermodynamic properties of this compound?

- Methodological Answer : Cross-validate calorimetric data (DSC) with ab initio calculations (e.g., Gaussian software). Review solvent effects and calibration standards used in original studies. Meta-analyses should apply funnel plots to detect publication bias .

Q. How should researchers design a robust QSAR model for this compound derivatives targeting antimicrobial activity?

- Methodological Answer : Curate a diverse dataset (≥50 derivatives) with standardized MIC values. Use descriptors like logP, polar surface area, and H-bonding capacity. Validate models via leave-one-out cross-validation and external test sets. Address overfitting via regularization techniques (e.g., LASSO) .

Tables for Methodological Reference

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.